Chiral-Specific Physical Properties: Melting Point and Optical Rotation vs 4-Nitro-L-Phenylalanine
Under identical conditions (5N HCl, c=1), 3-(4-nitrophenyl)-D-alanine monohydrate displays an optical rotation of [α]D20 = -7° ±1°, while 4-nitro-L-phenylalanine shows [α]D20 = +6.0° ±1.5°, a sign inversion that directly reports enantiomeric identity . The melting point of the D-enantiomer monohydrate (214–221°C) also differs measurably from that of the L-enantiomer (240–250°C; anhydrous 246°C for the D-form versus 240–250°C for the L-form) . These orthogonal physical parameters enable unambiguous identity confirmation and chiral purity assessment by polarimetry and differential scanning calorimetry.
| Evidence Dimension | Optical rotation ([α]D20) |
|---|---|
| Target Compound Data | [α]D20 = -7° ±1° (c=1, 5N HCl) |
| Comparator Or Baseline | 4-Nitro-L-phenylalanine: [α]D20 = +6.0° ±1.5° (c=1, 5N HCl) |
| Quantified Difference | Sign inversion; magnitude difference ~1° |
| Conditions | 5N HCl, c=1, 20°C (monohydrate form) |
Why This Matters
The sign inversion in optical rotation provides a rapid, non-destructive QC check to verify that the correct enantiomer has been procured, preventing costly synthesis failures caused by wrong-isomer deliveries.
